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Abstract
The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, has

emerged as a critical player in the landscape of oncology. Initially identified as a transforming

gene in chronic myelogenous leukemia, its overexpression and aberrant signaling are now

implicated in the progression, metastasis, and therapeutic resistance of a wide array of solid

and hematological malignancies. AXL's activation, primarily through its ligand Growth Arrest-

Specific 6 (Gas6), triggers a cascade of downstream signaling pathways that regulate

fundamental cellular processes. This guide provides a comprehensive technical overview of

AXL's multifaceted role in cancer, detailing its core signaling mechanisms, its impact on key

cancer hallmarks, its function within the tumor microenvironment, and its significance as a high-

value therapeutic target. Quantitative data on its prognostic relevance are summarized, and

detailed protocols for key experimental analyses are provided to facilitate further research and

drug development efforts.

AXL Structure and Activation
The AXL receptor is a transmembrane protein characterized by an extracellular domain

composed of two immunoglobulin-like (IgL) domains and two fibronectin type III (FNIII) repeats,

a transmembrane segment, and an intracellular domain possessing tyrosine kinase activity.
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Activation of AXL is predominantly a ligand-dependent process.[1] Its primary high-affinity

ligand, Gas6, binds to the IgL domains, inducing receptor dimerization.[2] This dimerization,

which can be homodimerization (AXL-AXL) or heterodimerization with other receptors like

EGFR, HER2, and c-MET, leads to autophosphorylation of several tyrosine residues within the

intracellular kinase domain (specifically Y779, Y821, and Y866).[1][3] These phosphorylated

tyrosines then serve as docking sites for various downstream signaling molecules containing

SH2 domains, thereby initiating intracellular signaling cascades.[3] Ligand-independent

activation can also occur through receptor overexpression or crosstalk with other receptor

tyrosine kinases (RTKs).[4][5]

Core Signaling Pathways
Upon activation, AXL orchestrates a complex network of signaling pathways crucial for cancer

cell behavior. The recruitment of adaptor proteins and enzymes to the phosphorylated

intracellular domain triggers several major axes.

PI3K/AKT Pathway: The phosphorylated Y821 residue serves as a docking site for the p85

regulatory subunit of Phosphatidylinositol 3-kinase (PI3K).[3] This leads to the activation of

AKT, a serine/threonine kinase that is a central node for promoting cell survival by inhibiting

pro-apoptotic proteins (e.g., BAD) and driving cell cycle progression.[6][7]

MAPK/ERK Pathway: The recruitment of Growth factor receptor-bound protein 2 (GRB2) to

the activated AXL receptor initiates the RAS-RAF-MEK-ERK (MAPK) cascade.[8] This

pathway is fundamentally involved in regulating gene expression related to cell proliferation,

differentiation, and survival.[7][9]

NF-κB Pathway: AXL signaling can lead to the activation of the NF-κB transcription factor,

often through the PI3K/AKT pathway.[4][9] NF-κB activation is critical for transcribing genes

involved in inflammation, cell survival, and invasion, including key effectors like the matrix

metalloproteinase MMP9.[4][6]

SRC Family Kinases and STATs: AXL can directly phosphorylate and activate SRC family

kinases, which are involved in cell migration and invasion.[3][8] Furthermore, AXL signaling

can activate the JAK/STAT pathway, contributing to cell proliferation and survival.[7][9]
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Caption: Core AXL signaling pathways in cancer.
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Role of AXL in Cancer Hallmarks
AXL's aberrant activation contributes to nearly every hallmark of cancer, marking it as a

pleiotropic driver of malignancy.

Invasion and Metastasis
AXL is a potent driver of cancer cell invasion and metastasis.[10] A primary mechanism is

through the induction of the Epithelial-Mesenchymal Transition (EMT).[3] AXL activation

upregulates key EMT-inducing transcription factors such as Snail, Slug, and Twist.[6][11] This

leads to the downregulation of epithelial markers like E-cadherin and the upregulation of

mesenchymal markers like N-cadherin and Vimentin, resulting in increased cell motility and

invasive capacity.[12][13] This process is often sustained by a positive feedback loop where

EMT transcription factors induce AXL expression.[14] Furthermore, AXL signaling promotes

cytoskeletal remodeling through pathways involving Rac1 and Rho, which is essential for cell

migration.[1][15]
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Caption: AXL's role in driving Epithelial-Mesenchymal Transition (EMT).
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Proliferation and Survival
As detailed in the signaling pathways, AXL robustly promotes cell proliferation and survival

through the PI3K/AKT/mTOR and MAPK/ERK pathways.[7] By activating these cascades, AXL

signaling fosters cell cycle progression and inhibits apoptosis, allowing for uncontrolled tumor

growth.[4][6]

Therapeutic Resistance
AXL overexpression is a key mechanism of both intrinsic and acquired resistance to a wide

range of cancer therapies.[16][17]

Targeted Therapy Resistance: In cancers treated with inhibitors of other RTKs, such as

EGFR inhibitors in non-small cell lung cancer (NSCLC), AXL can become activated as a

"bypass" pathway.[4][13] AXL can heterodimerize with EGFR, sustaining downstream

signaling (e.g., PI3K/AKT) even when EGFR is blocked, thus rendering the therapy

ineffective.[1][4]

Chemotherapy Resistance: High AXL expression has been linked to resistance to cytotoxic

agents like cisplatin in ovarian cancer.[18] The pro-survival signals emanating from AXL can

counteract the DNA damage and apoptotic stress induced by chemotherapy.

Immunotherapy Resistance: AXL signaling contributes to an immunosuppressive tumor

microenvironment, which can lead to resistance to immune checkpoint inhibitors (ICIs) like

anti-PD-1 therapy.[19]
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Caption: AXL as a bypass mechanism for targeted therapy resistance.
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AXL and the Tumor Microenvironment (TME)
AXL is expressed not only on tumor cells but also on various stromal and immune cells within

the TME, where it plays a critical role in creating an immunosuppressive milieu.[3][20]

Immune Evasion: AXL activation on cancer cells can decrease the expression of MHC class I

antigens, reducing their recognition by CD8+ T cells.[3] It can also upregulate the immune

checkpoint ligand PD-L1.[4]

Immunosuppressive Cell Recruitment: AXL signaling can promote the secretion of cytokines

and chemokines that recruit immunosuppressive cells like M2-polarized macrophages and

regulatory T cells (Tregs) to the tumor site.[19][21]

Angiogenesis: AXL is expressed on endothelial cells and its activation promotes their

migration and the formation of new blood vessels, a process essential for tumor growth and

metastasis.[10]

Hypoxia Response: AXL is a direct target of Hypoxia-Inducible Factor 1α (HIF-1α) and is

upregulated under hypoxic conditions. In turn, AXL signaling can help sustain HIF-1α levels,

creating a feedback loop that promotes metastasis and TME deregulation.[20][22][23]

Quantitative Data: AXL Expression and Patient
Prognosis
High AXL expression, typically measured by immunohistochemistry (IHC) or mRNA analysis, is

consistently associated with poor prognosis across numerous cancer types. The following

tables summarize key quantitative findings from patient cohort studies.

Table 1: AXL Expression and Prognosis in Lung Cancer
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Cancer
Subtype

Patient
Cohort (n)

AXL Status Finding p-value Reference

Lung
Adenocarci
noma

161
Strong (3+)
vs. Other

5-year
survival:
39% vs. 76-
85%

0.0033 [16]

NSCLC

(Early Stage)
Not Specified High vs. Low

5-year overall

survival:

38.6% vs.

77.5%

<0.0001 [15]

NSCLC 257 High vs. Low

Associated

with lower

differentiation

and higher

clinical stage

<0.01 [24]

| NSCLC | 81 | High vs. Low | Associated with higher T stage and pathological stage | <0.05 |

[25] |

Table 2: AXL Expression and Prognosis in Breast Cancer
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Cancer
Subtype

Patient
Cohort (n)

AXL Status Finding p-value / HR Reference

Triple-
Negative
(TNBC)

203
High vs.
Low

AXL
retained
independen
t prognostic
significance
for relapse-
free and
overall
survival

RFS:
p=0.002;
OS: p=0.001

[12]

Breast

Cancer (All)
73 High vs. Low

High AXL

correlated

with poor

overall

survival

p=0.035;

HR=0.49
[7]

Breast

Cancer (All)
Not Specified

Strong vs.

Weak

Independent

negative

prognostic

factor for

survival

p=0.021 [26]

| Breast Cancer (All) | 60 | High vs. Low | Associated with higher histologic grade, ER+, and

PR+ status | p<0.05 |[6] |

Table 3: AXL Expression and Prognosis in Hepatocellular Carcinoma (HCC)
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Cancer
Subtype

Patient
Cohort (n)

AXL Status Finding p-value / HR Reference

HCC (Post-
Hepatectom
y)

246
Positive vs.
Negative

Independen
t factor for
recurrence
(HR: 1.725)
and
survival
(HR: 1.847)

<0.001 [10][27]

HCC (Post-

Hepatectomy

)

246
Positive vs.

Negative

5-year

recurrence:

92% vs. 71%;

5-year

survival: 9%

vs. 48%

<0.001 [10][27]

| HCC with PVTT | Not Specified | High AXL in TECs | Associated with poor Overall Survival

and Disease-Free Survival | OS: p=0.009; DFS: p=0.013 |[28] |

Experimental Protocols
Investigating the function of AXL requires a range of molecular and cellular biology techniques.

The following are detailed protocols for key experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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